REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[C:11]([Cl:19])[CH:10]=1)#N.[OH-:20].[K+].[OH2:22]>>[F:16][C:15]([F:18])([F:17])[C:12]1[CH:13]=[CH:14][C:9]([C:4]2[C:3]([C:1]([OH:22])=[O:20])=[CH:8][CH:7]=[CH:6][CH:5]=2)=[CH:10][C:11]=1[Cl:19] |f:1.2|
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Name
|
|
Quantity
|
60 g
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Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=CC=C1)C1=CC(=C(C=C1)C(F)(F)F)Cl
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Name
|
|
Quantity
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38.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
325 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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160 °C
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Type
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CUSTOM
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Details
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stirred at 160° C. under autogenous pressure in an autoclave for 24 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The autoclave was then cooled
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Type
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FILTRATION
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Details
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the aqueous reaction mixture was filtered through Celite
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Type
|
EXTRACTION
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Details
|
subsequently extracted twice with 200 ml of toluene each time
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Type
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FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
30 g (47% of theory) of a bale beige solid of melting point 181 to 184° C. were obtained in a purity of 92.7% (HPLC, area per cent)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
FC(C1=C(C=C(C=C1)C=1C(=CC=CC1)C(=O)O)Cl)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |